Sulpho NHS biotin

Catalog No.
S544196
CAS No.
119616-38-5
M.F
C14H18N3NaO8S2
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulpho NHS biotin

CAS Number

119616-38-5

Product Name

Sulpho NHS biotin

IUPAC Name

sodium;2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonate

Molecular Formula

C14H18N3NaO8S2

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1

InChI Key

DREOJRVDBCALEG-UHFFFAOYSA-M

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

Sulfo-NHS-Biotin, Biotin-NHS, Sulfosuccinimidobiotin, Sulfo NHS Biotin, Sulfosuccinimidyl biotin, N-hydroxysulfosuccinimidyl biotin, N-hydroxysulfosuccinimido biotin

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+]

Description

The exact mass of the compound Sulpho NHS biotin is 443.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Biotinylation

Sulpho-NHS-biotin covalently attaches to primary amine groups (-NH2) present in proteins, particularly on the side chains of lysine (K) residues and the N-terminus. This labeling technique, known as biotinylation, allows researchers to:

  • Purify proteins: Biotinylated proteins can be easily isolated using streptavidin or avidin resins, which have high affinity for biotin. This method is useful for purifying specific proteins from complex mixtures [].
  • Detect proteins: By attaching a fluorescent or enzymatic tag to streptavidin, biotinylated proteins can be visualized or quantified in various assays like Western Blotting [].
  • Study protein-protein interactions: Biotinylated proteins can be used to identify their interacting partners through techniques like pull-down assays [].

Cell Surface Protein Labeling

Due to its water solubility and negative charge, Sulpho-NHS-biotin cannot readily cross cell membranes. This property makes it ideal for selectively labeling cell surface proteins. Researchers can then use this technique to:

  • Identify and characterize cell surface receptors: Biotinylated cell surface proteins can be isolated and analyzed to understand their function and potential involvement in diseases [].
  • Track cell migration: Biotinylated cells can be monitored as they move and interact with their environment [].

Advantages of Sulpho-NHS-biotin

  • Water solubility: Unlike other NHS-esters of biotin, Sulpho-NHS-biotin is readily soluble in water, allowing for reactions to be performed without organic solvents [].
  • Simple and efficient: Biotinylation reactions with Sulpho-NHS-biotin are straightforward and can be completed at room temperature [].
  • Specificity: Sulpho-NHS-biotin reacts primarily with primary amines, minimizing unwanted side reactions [].

Sulpho N-hydroxysuccinimide biotin, commonly referred to as Sulpho NHS biotin, is a water-soluble biotinylation reagent that is widely used in biochemical applications for labeling proteins and other biomolecules. This compound features a sulfonate group that enhances its solubility in aqueous solutions, making it particularly useful for reactions that cannot tolerate organic solvents. The primary mechanism of action involves the reaction of the N-hydroxysuccinimide ester with primary amines found in proteins, resulting in the formation of stable amide bonds. This characteristic allows for selective biotinylation of proteins without penetrating cell membranes, thus labeling only surface proteins.

Sulpho NHS biotin acts as a linker molecule in bioconjugation. The NHS ester group reacts with the primary amine of a biomolecule, forming a stable amide bond and attaching biotin to the target molecule. This biotinylated molecule can then be subsequently linked to streptavidin due to the strong biotin-streptavidin interaction [, ].

The core reaction of Sulpho NHS biotin involves the nucleophilic attack by primary amines on the NHS ester group. This reaction proceeds optimally at neutral to slightly basic pH (7-9), where the NHS ester reacts with the deprotonated form of primary amines. The byproduct of this reaction is N-hydroxysuccinimide, which is released into the solution.

Key aspects of the chemical reaction include:

  • Reaction Conditions: Optimal pH is between 7 and 9, with temperatures ranging from 4°C to 37°C.
  • Hydrolysis: The NHS ester can hydrolyze in aqueous solutions, particularly at higher pH levels, which can compete with the desired biotinylation reaction. Hydrolysis half-lives decrease significantly at pH values above 8.0, necessitating careful control of reaction conditions to maximize yields .

Sulpho NHS biotin exhibits significant biological activity primarily through its ability to label proteins for various applications, including:

  • Cell Surface Labeling: Due to its inability to permeate cell membranes, it selectively labels only those proteins exposed on the cell surface. This property is crucial for studying membrane proteins and their interactions within cellular environments .
  • Protein Detection: Biotinylated proteins can be easily detected using streptavidin or avidin conjugates in techniques such as Western blotting and enzyme-linked immunosorbent assays (ELISA) .

The synthesis of Sulpho NHS biotin typically involves:

  • Preparation of N-Hydroxysuccinimide Ester: The starting material is biotin, which is reacted with N-hydroxysuccinimide to form the NHS ester.
  • Introduction of Sulfonate Group: A sulfonate moiety is added to enhance water solubility. This step is critical as it allows the compound to remain soluble in aqueous buffers without requiring organic solvents like dimethyl sulfoxide or dimethylformamide .
  • Purification: The final product is purified through methods such as dialysis or chromatography to remove unreacted materials and byproducts.

Sulpho NHS biotin has a wide range of applications in biological research and diagnostics:

  • Bioconjugation: Used extensively for attaching biotin to antibodies, enzymes, and other proteins for purification and detection purposes.
  • Cell Biology: Facilitates studies on protein localization and membrane dynamics by labeling cell surface proteins.
  • Diagnostics: Employed in various assays including ELISA and Western blotting due to its high affinity for streptavidin .

Studies involving Sulpho NHS biotin often focus on its interaction with primary amines on proteins. These interactions are characterized by:

  • Reaction Kinetics: The rate of biotinylation can vary based on factors such as pH and concentration of the reagent.
  • Stability Assessments: Evaluating how different pH levels affect the stability of Sulpho NHS biotin in solution helps optimize conditions for effective labeling .

Similar Compounds

Several compounds share similarities with Sulpho NHS biotin, primarily differing in their spacer arm lengths or solubility properties:

Compound NameKey FeaturesUnique Aspects
N-Hydroxysuccinimide BiotinNon-water soluble; requires organic solventsCell permeable; can label intracellular proteins
Sulfo-NHS-LC-BiotinLonger spacer arm; water solubleUseful for sterically hindered targets
EZ-Link™ Micro Sulfo-NHS-BiotinShorter chain; optimized for small biomoleculesDesigned for high-throughput applications

These compounds highlight Sulpho NHS biotin's unique properties as a water-soluble reagent that selectively labels surface proteins without penetrating cell membranes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

443.04330117 g/mol

Monoisotopic Mass

443.04330117 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J23TO440FS

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (95%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15
1: Pintado CO, Moreno A, Barbancho M, Pérez de la Lastra JM, Llanes D. The beta chain of the GPIIb molecule on ruminant leukocytes and platelets is not labelled by the sulfo-NHS-biotin method. Vox Sang. 1995;69(3):248-9. PubMed PMID: 8578739.
2: Gabant G, Augier J, Armengaud J. Assessment of solvent residues accessibility using three Sulfo-NHS-biotin reagents in parallel: application to footprint changes of a methyltransferase upon binding its substrate. J Mass Spectrom. 2008 Mar;43(3):360-70. PubMed PMID: 17968972.

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